2-Phenoxyethyl Azide: Technical Synthesis and Application Guide
2-Phenoxyethyl Azide: Technical Synthesis and Application Guide
The following technical guide details the properties, synthesis, and applications of 2-Phenoxyethyl azide , a critical intermediate in bioorthogonal chemistry and drug discovery.
Executive Summary
2-Phenoxyethyl azide (Synonyms: (2-Azidoethoxy)benzene,
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-Phenoxyethyl azide |
| Synonyms | (2-Azidoethoxy)benzene; |
| CAS Number | Not widely indexed (Precursor: 2-Phenoxyethyl bromide, CAS 589-10-6) |
| Molecular Formula | |
| Molecular Weight | 163.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~100-110 °C (at reduced pressure, extrapolated) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF); Insoluble in water |
| Stability | Stable at room temperature; Decomposes at high heat (>150°C) |
Structural Analysis
The molecule consists of a phenoxy group (lipophilic anchor) connected by an ethylene linker to a terminal azide group (reactive electrophile). The C/N ratio is
Synthesis Protocol: Nucleophilic Substitution
The most robust method for synthesizing 2-Phenoxyethyl azide is the
Reagents & Equipment
-
Precursor: 2-Phenoxyethyl bromide (CAS: 589-10-6)
-
Nucleophile: Sodium Azide (
) (CAS: 26628-22-8) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)
-
Catalyst (Optional): Sodium Iodide (NaI) (Finkelstein condition to accelerate rate)
-
Safety Gear: Blast shield, non-metallic spatula (Teflon/wood), nitrile gloves.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethyl bromide (1.0 equiv, e.g., 10 mmol, 2.01 g) in anhydrous DMF (20 mL).
-
Azidation: Add sodium azide (1.5 equiv, 15 mmol, 0.98 g) in a single portion. Caution: Avoid metal spatulas.
-
Reaction: Heat the mixture to 60–80 °C behind a blast shield for 4–16 hours .
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) will disappear, and the azide product ( , often co-elutes but stains differently) will form. IR monitoring is superior: look for the appearance of the strong azide stretch at ~2100 cm⁻¹ .
-
-
Workup:
-
Purification: The crude oil is typically pure enough (>95%) for Click chemistry. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: S_N2 synthesis pathway converting the alkyl bromide to the target azide.
Applications in Drug Discovery & Chemical Biology
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
2-Phenoxyethyl azide is the "gold standard" model azide for testing new alkynes or catalyst systems. Its phenoxy group provides UV absorbance (facilitating HPLC monitoring), while the ethyl spacer prevents steric hindrance near the reaction center.
Experimental Application:
-
Reaction: Reacts with terminal alkynes (e.g., phenylacetylene) to form 1,4-disubstituted 1,2,3-triazoles .
-
Conditions:
(1-5 mol%), Sodium Ascorbate (10-20 mol%), -BuOH/ (1:1). -
Utility: Used to optimize "Click" conditions before applying them to expensive biological scaffolds (e.g., proteins, DNA).
Heterocycle Synthesis
Beyond Click chemistry, this azide serves as a precursor for:
-
Primary Amines: Via Staudinger reduction (
) or catalytic hydrogenation ( ). -
Nitrogen Heterocycles: Precursor for pyrrolidines and triazolines via intramolecular cyclizations.
CuAAC Mechanism Diagram
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the azide.
Safety & Handling
-
Explosion Hazard: While 2-Phenoxyethyl azide is relatively stable, never concentrate reaction mixtures to dryness if they contain unreacted sodium azide.
-
Halogenated Solvents: Do not use Dichloromethane (DCM) with Sodium Azide; it can form Diazidomethane , which is highly explosive. Use Ethyl Acetate or Ether for extractions.
-
Disposal: Quench excess azide with dilute sodium nitrite (
) and sulfuric acid ( ) to convert it to nitrous oxide ( ) and nitrogen ( ) before disposal.
References
-
Preparation of Alkyl Azides: Alvarez, S. G.; Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide". Synthesis, 1997 , 413-414. Link
-
CuAAC Mechanism: Himo, F.; et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of the Regioselectivity". J. Am. Chem. Soc., 2005 , 127, 210-216. Link
-
Safety of Organic Azides: Bräse, S.; et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angew. Chem. Int. Ed., 2005 , 44, 5188-5240. Link
-
Synthesis Protocol Validation: "Synthesis of (2-azidoethoxy)benzene (3s)". Beilstein J. Org. Chem., 2014 , 10, 233–242. Link
Sources
- 1. Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00291A [pubs.rsc.org]
- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
